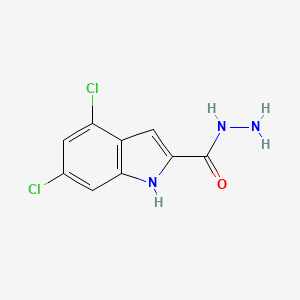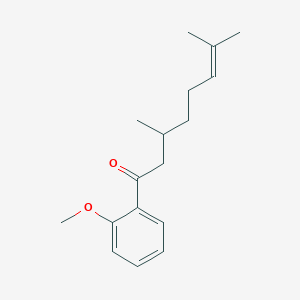![molecular formula C9H9NO4 B12593390 [(4-Nitrophenyl)methoxy]acetaldehyde CAS No. 422268-14-2](/img/structure/B12593390.png)
[(4-Nitrophenyl)methoxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Nitrophenyl)methoxy]acetaldehyde is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a nitrophenyl group attached to a methoxy group and an acetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methoxy]acetaldehyde typically involves the reaction of 4-nitrophenol with methoxyacetaldehyde under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-nitrophenol is treated with methoxyacetaldehyde in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Nitrophenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 4-nitrophenylmethoxyacetic acid.
Reduction: [(4-Aminophenyl)methoxy]acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Nitrophenyl)methoxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(4-Nitrophenyl)methoxy]acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
[(4-Nitrophenyl)methoxy]acetaldehyde can be compared with other similar compounds such as:
(4-Nitrophenyl)acetaldehyde: Lacks the methoxy group, leading to different reactivity and applications.
(4-Methoxyphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.
(4-Nitrophenyl)methanol:
Eigenschaften
CAS-Nummer |
422268-14-2 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)methoxy]acetaldehyde |
InChI |
InChI=1S/C9H9NO4/c11-5-6-14-7-8-1-3-9(4-2-8)10(12)13/h1-5H,6-7H2 |
InChI-Schlüssel |
CFILJQWNOYPEKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COCC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


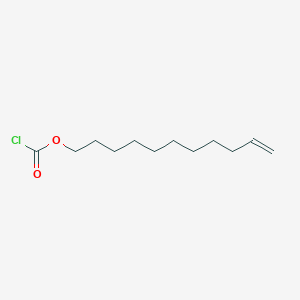
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)
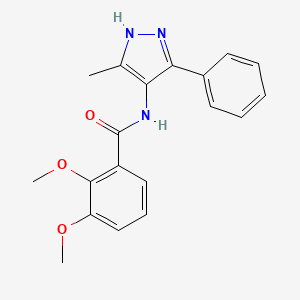
![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)
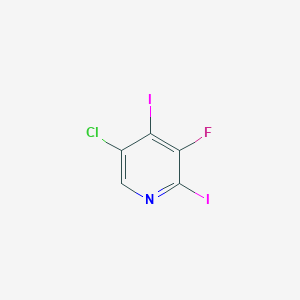
![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
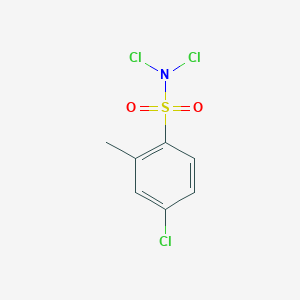
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
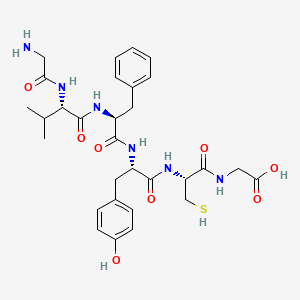
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
